molecular formula C14H20N2O3S B2392980 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903511-80-7

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No. B2392980
CAS RN: 1903511-80-7
M. Wt: 296.39
InChI Key: VSGMFVPUCBWOSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Scientific Research Applications

Synthesis and Receptor Binding Properties

The synthesis and nicotinic acetylcholine receptor binding properties of azetidine derivatives, including compounds similar to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been explored. These compounds are potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating high affinity in in vitro studies. Their potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors has been highlighted, owing to their ability to be labeled with fluorine-18 and exhibit suitable in vivo binding properties without targeting alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).

Synthetic Route to Functionalized Pyrrolidines

The research into the chemical synthesis of azetidines and their derivatives, including the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, offers insights into the preparation of functionalized pyrrolidines. This process involves the rearrangement of azetidines with either thionyl chloride or methanesulfonyl chloride, presenting a method to incorporate various nucleophiles into the pyrrolidine ring in a stereospecific manner (Durrat et al., 2008).

Antidepressant and Nootropic Agents

Azetidinones, including those structurally related to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been synthesized and evaluated for their potential antidepressant and nootropic activities. Notably, certain compounds within this class have shown promising results in preliminary pharmacological tests, indicating the potential of azetidinone skeletons as central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

The synthesis of azetidinone analogues has been pursued for their antimicrobial and antitubercular activities. A series of novel compounds have been developed, demonstrating significant activity against various bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis. This research underscores the potential of azetidinone-based compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGMFVPUCBWOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

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